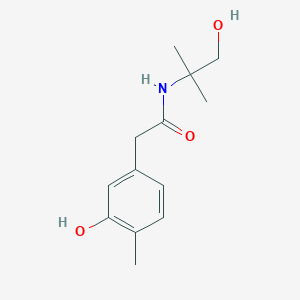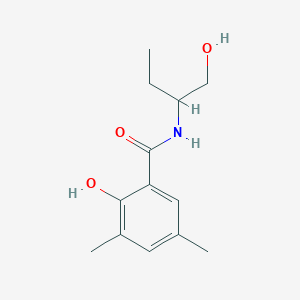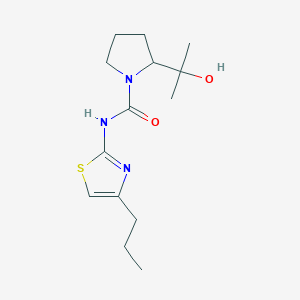![molecular formula C18H16FN3O2 B6637943 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide, also known as FPH1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. FPH1 is a selective inhibitor of the Hippo pathway, which is a signaling pathway that plays a crucial role in regulating cell growth and proliferation.
Mécanisme D'action
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide selectively inhibits the Hippo pathway by targeting the protein kinase LATS1/2. LATS1/2 is a key regulator of the Hippo pathway, and its inhibition leads to the activation of the downstream effector protein YAP/TAZ. YAP/TAZ plays a crucial role in regulating cell growth and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer. By selectively inhibiting LATS1/2, this compound can modulate the activity of YAP/TAZ and regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cell types. Inhibition of the Hippo pathway by this compound leads to the activation of YAP/TAZ, which in turn leads to changes in gene expression and alterations in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to regulate stem cell differentiation and organ size in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide has several advantages as a pharmacological tool for studying the Hippo pathway. It is a highly selective inhibitor of LATS1/2, which makes it a valuable tool for studying the specific effects of Hippo pathway inhibition. Additionally, this compound has been shown to have significant effects in various cell types and animal models, which makes it a versatile tool for studying the Hippo pathway in different contexts. However, this compound also has some limitations. Its synthesis requires specialized equipment and expertise, which can make it difficult to obtain. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide and the Hippo pathway. One area of interest is the development of more potent and selective inhibitors of LATS1/2. Additionally, there is growing interest in studying the role of the Hippo pathway in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound and other pharmacological tools that target the Hippo pathway have the potential to be valuable tools for studying the role of the pathway in disease development and for developing new therapeutics.
Méthodes De Synthèse
The synthesis of 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the use of a palladium-catalyzed cross-coupling reaction between 2-fluoroaniline and 4-bromo-1H-pyrazole-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical transformations to yield the final product, this compound.
Applications De Recherche Scientifique
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential use as a pharmacological tool to study the Hippo pathway. The Hippo pathway is a signaling pathway that plays a crucial role in regulating cell growth and proliferation. Dysregulation of the Hippo pathway has been implicated in the development of various diseases, including cancer. This compound has been shown to selectively inhibit the Hippo pathway by targeting the protein kinase LATS1/2, which is a key regulator of the pathway. This makes this compound a valuable tool for studying the Hippo pathway and its role in disease development.
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-15-9-5-4-8-13(15)17-14(10-20-22-17)18(24)21-16(11-23)12-6-2-1-3-7-12/h1-10,16,23H,11H2,(H,20,22)(H,21,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZOJXHPXLZUNV-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=C(NN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=C(NN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

